molecular formula C14H15N3O B6164988 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide CAS No. 1282176-17-3

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide

Cat. No. B6164988
CAS RN: 1282176-17-3
M. Wt: 241.3
InChI Key:
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Description

2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide, also known as 2-Amino-6-methylpyridine-2-ylmethylbenzamide, is an organic compound that belongs to the class of aminobenzamides. It is a colorless solid that is soluble in organic solvents and is used as a pharmaceutical intermediate. It is also used as a building block in organic synthesis and can be used in the synthesis of other compounds.

Scientific Research Applications

2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as 2-amino-4-methyl-5-nitropyridine and 2-amino-4-methyl-5-chloropyridine. It has also been used as a building block in the synthesis of various heterocyclic compounds, such as pyridine-2-carboxamide, pyridine-3-carboxamide, and pyrrolidine-2-carboxamide.

Mechanism of Action

2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide acts as a proton donor in the reaction of 6-methylpyridine-2-carboxylic acid with acetic anhydride. The proton is transferred from the carboxylic acid group of 6-methylpyridine-2-carboxylic acid to the anhydride group of acetic anhydride, forming 6-methylpyridine-2-ylmethyl acetate. In the second step, the proton is transferred from the amine group of aniline to the carboxylic acid group of 6-methylpyridine-2-ylmethyl acetate, forming 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide.
Biochemical and Physiological Effects
2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in organic solvents, making it easy to work with. It is also a relatively inexpensive compound and is readily available from chemical suppliers. However, it should be noted that the compound is not very stable and is prone to hydrolysis and oxidation.

Future Directions

There are several potential future directions for research involving 2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide. These include exploring its potential use as a pharmaceutical intermediate, investigating its use as a building block in organic synthesis, and studying its potential use in the synthesis of other compounds. Additionally, further research could be done to explore the mechanism of action of the compound and to investigate its biochemical and physiological effects.

Synthesis Methods

2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide can be synthesized via a two-step synthesis. The first step involves the reaction of 6-methylpyridine-2-carboxylic acid with acetic anhydride to form 6-methylpyridine-2-ylmethyl acetate. The second step involves the reaction of 6-methylpyridine-2-ylmethyl acetate with aniline to form 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide involves the reaction of 2-amino-benzamide with 6-methyl-2-pyridinecarboxaldehyde in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "2-amino-benzamide", "6-methyl-2-pyridinecarboxaldehyde", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-amino-benzamide in a suitable solvent (e.g. ethanol)", "Step 2: Add 6-methyl-2-pyridinecarboxaldehyde to the reaction mixture and stir at room temperature for several hours", "Step 3: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir for several more hours", "Step 4: Purify the product by recrystallization or column chromatography" ] }

CAS RN

1282176-17-3

Product Name

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide

Molecular Formula

C14H15N3O

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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